Ethyl acridin-9-ylcarbamate Ethyl acridin-9-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 26687-09-2
VCID: VC17309508
InChI: InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19)
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

Ethyl acridin-9-ylcarbamate

CAS No.: 26687-09-2

Cat. No.: VC17309508

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl acridin-9-ylcarbamate - 26687-09-2

Specification

CAS No. 26687-09-2
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name ethyl N-acridin-9-ylcarbamate
Standard InChI InChI=1S/C16H14N2O2/c1-2-20-16(19)18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h3-10H,2H2,1H3,(H,17,18,19)
Standard InChI Key WZCWORVFRBDQDX-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Ethyl acridin-9-ylcarbamate (C18_{18}H19_{19}N2_2O2_2) features a tricyclic acridine aromatic system (C13_{13}H9_9N) fused to an ethylcarbamate group (-O-C(=O)-N(CH2_2CH3_3)2_2) at the 9-position (Figure 1) . The hydrochloride salt form (C18_{18}H19_{19}ClN2_2O2_2) has a molecular weight of 330.8 g/mol and a monoisotopic mass of 330.1135 Da . Key physicochemical properties include:

Table 1: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds5
Topological Polar Surface Area49.8 Ų

The planar acridine core enables DNA intercalation, while the carbamate side chain enhances solubility and modulates pharmacokinetics .

Synthetic Pathways

Ethyl acridin-9-ylcarbamate is synthesized via nucleophilic substitution of 9-chloroacridine with ethyl carbamate under basic conditions. Alternative routes involve:

  • Condensation Reactions: Reacting acridin-9-amine with ethyl chloroformate in the presence of triethylamine .

  • Multi-step Functionalization: Introducing the carbamate group through intermediate formation of acridin-9-yl ethanol, followed by carbamoylation .

Purification typically employs column chromatography, with yields ranging from 60–75% depending on the method .

Pharmacological Activity and Mechanisms

Anti-Cancer Efficacy

Ethyl acridin-9-ylcarbamate demonstrates broad-spectrum cytotoxicity, with IC50_{50} values in the micromolar range against leukemia, breast, and colon cancer models :

Table 2: Cytotoxicity Profiles (Selected Cell Lines)

Cell LineIC50_{50} (μM)
HL-60 (Leukemia)1.2
MCF-7 (Breast Cancer)2.8
HCT-116 (Colon Cancer)3.5

Mechanistically, it induces:

  • DNA Intercalation: Disrupts DNA replication by inserting the acridine ring between base pairs .

  • Topoisomerase II Inhibition: Stabilizes topoisomerase-DNA cleavage complexes, causing double-strand breaks .

  • Oxidative Stress: Generates reactive oxygen species (ROS), leading to mitochondrial membrane depolarization .

In Vivo Anti-Tumor Activity

Molecular Interactions and Structural Optimization

DNA Binding Studies

Fluorescence quenching assays indicate strong binding to duplex DNA (Kb_{b} = 1.8 × 105^5 M1^{-1}), with preference for AT-rich sequences . Circular dichroism spectroscopy confirms conformational changes in DNA upon intercalation, including transition from B-form to a distorted structure .

Structure-Activity Relationships (SAR)

Key modifications enhancing activity include:

  • Nitro Substituents: Improve DNA affinity (e.g., 9-nitro derivatives show 3-fold lower IC50_{50} vs. parent compound) .

  • Platinum Conjugates: Acridine-carboxamide-Pt(II) complexes exhibit dual DNA alkylation and intercalation, overcoming drug resistance .

Applications and Future Directions

Targeted Radionuclide Therapy

Iodinated derivatives (e.g., 125^{125}I-labeled analogs) demonstrate enhanced nuclear localization, enabling precision radiotherapy for solid tumors .

Combination Therapies

Synergistic effects observed with:

  • HDAC Inhibitors: Co-administration reduces IC50_{50} by 50% in leukemia models .

  • Autophagy Inhibitors: Enhances apoptosis via lysosomal dysfunction .

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